molecular formula C10H9N3O2S2 B2865181 N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide CAS No. 941929-35-7

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide

Cat. No.: B2865181
CAS No.: 941929-35-7
M. Wt: 267.32
InChI Key: ZDYNATZGHLFMTQ-UHFFFAOYSA-N
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Description

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide is a heterocyclic compound that contains both a thiophene ring and a thiazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide typically involves the formation of the thiophene and thiazole rings followed by their subsequent functionalization. One common method involves the condensation of a thiophene derivative with a thiazole derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both sulfur and nitrogen atoms in the rings allows for strong interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide is unique due to the presence of both thiophene and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocycles in a single molecule enhances its ability to interact with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c1-11-8(14)6-5-17-10(12-6)13-9(15)7-3-2-4-16-7/h2-5H,1H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYNATZGHLFMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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